molecular formula C7H8FN3O B12975360 5-Fluoro-6-methylpicolinohydrazide

5-Fluoro-6-methylpicolinohydrazide

Cat. No.: B12975360
M. Wt: 169.16 g/mol
InChI Key: IDWRHDRDOHGERH-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpicolinohydrazide is a versatile chemical intermediate designed for research and development in medicinal chemistry. As a member of the hydrazide family, this compound serves as a key synthon for constructing diverse heterocyclic systems, which are core structures in many pharmacologically active molecules . Researchers can utilize this building block in the synthesis of hydrazone derivatives by condensing it with various aldehydes and ketones, a reaction that is foundational for creating compound libraries for biological screening . Furthermore, it can be cyclized to form valuable heterocycles such as pyrazoles, oxadiazoles, and thiadiazoles, which are privileged scaffolds in drug discovery due to their wide range of biological activities . The structural features of this compound—incorporating both a fluorine atom and a methyl group on the pyridine ring—are strategically chosen to potentially influence the lipophilicity, metabolic stability, and binding affinity of the final molecules. Hydrazide-based compounds have demonstrated significant biological potential, including antimicrobial, antitumor, antitubercular, and anti-inflammatory properties, making this reagent a valuable starting point for projects aimed at overcoming drug resistance and developing new therapeutic agents . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

5-fluoro-6-methylpyridine-2-carbohydrazide

InChI

InChI=1S/C7H8FN3O/c1-4-5(8)2-3-6(10-4)7(12)11-9/h2-3H,9H2,1H3,(H,11,12)

InChI Key

IDWRHDRDOHGERH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NN)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with halogenated picolinonitrile derivatives, such as 3,4,5,6-tetrachloropicolinonitrile or related fluorinated analogs, which are selectively fluorinated and then converted to hydrazide derivatives. The presence of electron-withdrawing groups (e.g., nitrile, halogens) on the pyridine ring activates it toward nucleophilic aromatic substitution (SNAr), facilitating selective fluorine substitution and subsequent hydrazinolysis.

Fluorination via Halex Reaction

A critical step is the selective fluorination of tetrachloropicolinonitrile to introduce fluorine atoms at specific positions, including the 5-position, while retaining chlorine or other substituents at other positions.

  • Halex Reaction Conditions:

    • Reagents: Cesium fluoride (CsF) or potassium fluoride (KF)
    • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
    • Temperature: Typically 50–75 °C
    • Time: Several hours (e.g., 2.5 h)
    • Atmosphere: Inert (nitrogen)
  • Mechanism and Selectivity:

    • The halex reaction proceeds via nucleophilic aromatic substitution where fluoride replaces chlorine atoms.
    • The regioselectivity is kinetically controlled, favoring substitution at the 5-position over the 3-position after initial substitutions at 4- and 6-positions.
    • The nitrile substituent and pyridine nitrogen enhance the ring's electrophilicity, facilitating substitution.
  • Outcome:

    • Mixtures of chlorofluoropicolinonitriles are formed, with the desired 3-chloro-4,5,6-trifluoro isomer predominating.
    • Further fluorination can lead to tetrafluoro derivatives, which are less desired.
Parameter Typical Conditions Notes
Fluoride source CsF or KF CsF preferred for better selectivity
Solvent DMSO, DMF Polar aprotic solvents
Temperature 50–75 °C Controlled to avoid over-fluorination
Reaction time 2–3 hours Monitored by GC or TLC
Atmosphere Nitrogen To prevent moisture interference

Amination and Hydrazinolysis

Following fluorination, the nitrile group and halogen substituents are manipulated to introduce the hydrazide group at the 6-position.

  • Amination:

    • The 3-chloro-4,5,6-trifluoropicolinonitrile intermediate is reacted with ammonia or ammonium hydroxide to replace chlorine at the 4-position with an amino group.
    • Conditions: Ambient to moderate temperature (25–70 °C), aqueous or alcoholic solvents.
  • Hydrazinolysis:

    • The key step to form the hydrazide involves nucleophilic substitution of the fluorine atom at the 6-position by hydrazine hydrate.
    • Solvents: Polar aprotic solvents such as DMSO, DMF, NMP, or acetonitrile.
    • Temperature: Ambient to 150 °C, preferably 35–70 °C.
    • Time: 0.5 to 5 hours.
    • Hydrazine monohydrate is preferred for controlled reactivity.
  • Deprotection and Side Reactions:

    • Protection of amino groups (e.g., with phthaloyl chloride) may be used to prevent side reactions.
    • Deprotection is achieved gently with ammonium hydroxide rather than hydrazine to avoid complex mixtures.
    • Hydrazine can cause side reactions such as hydrazinolyis of fluorine at undesired positions, leading to dihydrazide or phthalhydrazide byproducts.
Step Reagents/Conditions Notes
Amination Ammonia or ammonium hydroxide Replaces Cl with NH2 at 4-position
Hydrazinolysis Hydrazine hydrate, DMSO or DMF Substitutes F at 6-position with NHNH2
Temperature 35–70 °C Controlled to minimize side products
Time 0.5–5 hours Monitored by TLC or GC
Deprotection Ammonium hydroxide Gentle removal of protecting groups

Hydrolysis and Final Conversion

  • The nitrile group can be hydrolyzed to the corresponding carboxylic acid or ester under acidic or basic conditions, depending on the target compound.
  • Esterification may follow hydrolysis to yield methyl or ethyl esters if required.
  • Purification is typically achieved by crystallization, filtration, or chromatographic methods.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate
1 Halex fluorination 3,4,5,6-Tetrachloropicolinonitrile CsF, DMSO, 50–75 °C, 2.5 h 3-Chloro-4,5,6-trifluoropicolinonitrile
2 Amination Above intermediate Ammonia or ammonium hydroxide, 25–70 °C 4-Amino-3-chloro-5,6-difluoropicolinonitrile
3 Hydrazinolysis Above intermediate Hydrazine hydrate, DMSO, 35–70 °C, 0.5–5 h 4-Amino-3-chloro-5-fluoro-6-hydrazinopicolinonitrile
4 Hydrolysis/Esterification Hydrazinopicolinonitrile Acid or base hydrolysis, alcohol for esterification 5-Fluoro-6-methylpicolinohydrazide (final)

Research Findings and Optimization Notes

  • The use of ammonium hydroxide for deprotection avoids complex mixtures seen with hydrazine at elevated temperatures.
  • The regioselectivity of fluorination is crucial for obtaining the desired substitution pattern; kinetic control is key.
  • Hydrazinolysis conditions must be carefully controlled to prevent overreaction and side product formation.
  • Characterization of intermediates and final products is typically done by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
  • Reaction monitoring by thin-layer chromatography (TLC) and gas chromatography (GC) is essential for optimizing yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylpicolinohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the picolinohydrazide ring.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted picolinohydrazides depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-6-methylpicolinohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine content.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylpicolinohydrazide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially inhibiting key enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs of 5-Fluoro-6-methylpicolinohydrazide include picolinic acid derivatives with variations in substituents (halogens, methyl, amino groups) and functional groups (esters, amides). Below is a comparative analysis based on similarity scores, reactivity, and synthesis:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Substituents Functional Group Similarity Score Key Differences
5-Fluoro-6-methylpicolinohydrazide Not Provided 5-Fluoro, 6-methyl Hydrazide Reference Target Compound
5-Fluoro-3-methylpicolinic acid 1256808-59-9 5-Fluoro, 3-methyl Carboxylic acid 0.91 Acid group instead of hydrazide; methyl at position 3
Methyl 5-fluoro-6-methylpicolinate 1245647-61-3 5-Fluoro, 6-methyl Ester 0.83 Ester group instead of hydrazide; precursor for hydrazide synthesis
Methyl 6-bromo-5-fluoropicolinate 1210419-26-3 6-Bromo, 5-fluoro Ester 0.78 Bromine substituent enhances reactivity in nucleophilic substitutions
Methyl 3-amino-5-fluoropicolinate 1052714-11-0 3-Amino, 5-fluoro Ester 0.81 Amino group increases polarity and potential for hydrogen bonding
Key Observations:

Bromine in Methyl 6-bromo-5-fluoropicolinate (CAS 1210419-26-3) increases leaving-group capacity, favoring nucleophilic aromatic substitution compared to the methyl-substituted analog .

Functional Group Impact: Ester vs. Hydrazide: Methyl esters (e.g., CAS 1245647-61-3) are intermediates for hydrazide formation via hydrazine substitution. Carboxylic Acid vs. Hydrazide: 5-Fluoro-3-methylpicolinic acid (CAS 1256808-59-9) lacks the hydrazide’s ability to form Schiff bases, limiting its utility in coordination chemistry .

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